molecular formula C26H26N4O4 B324752 N1,N4-BIS[4-(N-METHYLACETAMIDO)PHENYL]BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS[4-(N-METHYLACETAMIDO)PHENYL]BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B324752
M. Wt: 458.5 g/mol
InChI Key: BBBMFEBJPLPLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is a research compound with the molecular formula C26H26N4O4 and a molecular weight of 458.5 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide typically involves the reaction of terephthaloyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving protein-ligand interactions and enzyme inhibition.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis{4-[methylamino]phenyl}terephthalamide
  • N,N’-bis{4-[ethylamino]phenyl}terephthalamide
  • N,N’-bis{4-[propylamino]phenyl}terephthalamide

Uniqueness

N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is unique due to the presence of acetyl groups on the nitrogen atoms, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

1-N,4-N-bis[4-[acetyl(methyl)amino]phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C26H26N4O4/c1-17(31)29(3)23-13-9-21(10-14-23)27-25(33)19-5-7-20(8-6-19)26(34)28-22-11-15-24(16-12-22)30(4)18(2)32/h5-16H,1-4H3,(H,27,33)(H,28,34)

InChI Key

BBBMFEBJPLPLLF-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C(=O)C

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C(=O)C

Origin of Product

United States

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